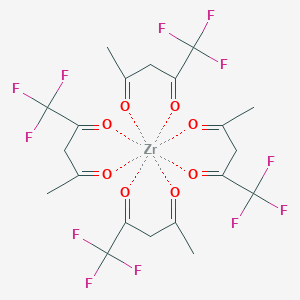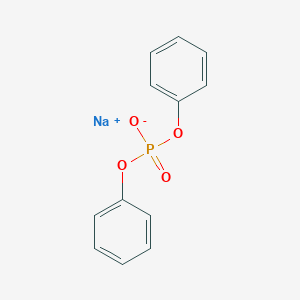
Hexafluorosilicato de magnesio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
SID7970631 tiene varias aplicaciones de investigación científica, incluyendo:
Investigación del Cáncer: Como potente inhibidor de SF-1, SID7970631 se utiliza para estudiar sus efectos sobre la proliferación y apoptosis de las células cancerosas.
Endocrinología: El compuesto se utiliza para investigar el papel de SF-1 en la biosíntesis de hormonas esteroides y el desarrollo reproductivo.
Desarrollo de Fármacos: SID7970631 sirve como una sonda química para explorar el potencial terapéutico de la inhibición de SF-1 en diversas enfermedades.
Mecanismo De Acción
SID7970631 ejerce sus efectos inhibiendo selectivamente la actividad de SF-1. El compuesto se une al dominio de unión al ligando de SF-1, previniendo su interacción con coactivadores y la posterior activación transcripcional de los genes diana. Esta inhibición interrumpe la expresión de genes involucrados en la biosíntesis de hormonas esteroides y el desarrollo reproductivo .
Análisis Bioquímico
Cellular Effects
It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .
Molecular Mechanism
It’s known that the compound operates by releasing fluoride ions into the environment, serving as metabolic poisons for microorganisms . These ions disrupt essential enzymes and proteins vital for the microorganism’s survival, ultimately causing its death .
Métodos De Preparación
La síntesis de SID7970631 implica la preparación de análogos de isoquinolinona. La ruta sintética típicamente incluye los siguientes pasos:
Formación del Núcleo de Isoquinolinona: La estructura central se sintetiza a través de una serie de reacciones, incluyendo ciclización y oxidación.
Introducción del Grupo Benzodioxol: El grupo benzodioxol se introduce mediante reacciones de sustitución nucleofílica.
Esterificación: El paso final implica la esterificación para formar el derivado éster etílico.
Los métodos de producción industrial para SID7970631 no están ampliamente documentados, pero la síntesis generalmente sigue procedimientos de laboratorio similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
SID7970631 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir los grupos oxo en grupos hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden modificar el grupo benzodioxol o el núcleo de isoquinolinona.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
SID7970631 se compara con otros análogos de isoquinolinona, como SID7969543. Ambos compuestos son potentes inhibidores de SF-1, pero SID7970631 tiene un valor IC50 más bajo, lo que indica una mayor potencia. Otros compuestos similares incluyen:
SID7971227: Un compuesto que difiere de SID7970631 por la ausencia del metilo ramificado en el grupo fenoxi, que es menos activo.
La singularidad de SID7970631 radica en su alta selectividad y potencia como inhibidor de SF-1, lo que lo convierte en una herramienta valiosa para la investigación científica.
Propiedades
IUPAC Name |
magnesium;hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWUJAAIUAAHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6MgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17084-08-1 (Parent) | |
| Record name | Magnesium hexafluorosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70884950 | |
| Record name | Magnesium hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |
| Record name | MAGNESIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hexafluorosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15317 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16949-65-8 | |
| Record name | MAGNESIUM FLUOROSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Magnesium fluorosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16949-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium hexafluorosilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium hexafluorosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM HEXAFLUOROSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H37V80D2JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)









